![molecular formula C8H7ClN2OS B1275001 7-(Chlormethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-on CAS No. 100003-81-4](/img/structure/B1275001.png)

7-(Chlormethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-on

Übersicht

Beschreibung

The compound 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a bi-heterocyclic compound that has been the subject of various studies due to its potential biological activities. The interest in this compound and its derivatives stems from their potential applications in medicinal chemistry, particularly as antimicrobial, anticancer, and possibly anti-HIV agents .

Synthesis Analysis

The synthesis of thiazolopyrimidin-5-one derivatives typically involves the use of trichloromethyl substituents as leaving groups. A regiospecific reaction of 4-alkoxy-1,1,1-trichloro-3-alken-2-ones with 2-aminothiazole has been reported to yield a series of 6-methyl- and 7-alkyl(aryl)-5H-thiazolo[3,2-a]pyrimidin-5-ones with good yields ranging from 45% to 89% . Another approach for synthesizing a related compound, 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, was discovered serendipitously using POCl3 and a thiobarbituric acid derivative, resulting in a 40% yield .

Molecular Structure Analysis

The molecular structure of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one, a closely related compound, was characterized using various spectroscopic techniques, including H nuclear magnetic resonance (NMR), UV-Vis, and Fourier transform infrared (FTIR) spectroscopy. The structure was further confirmed by single crystal X-ray diffraction, which revealed that the compound crystallizes in the P-1 triclinic space group with two conformeric molecules per asymmetric unit. Supramolecular interactions were studied using Hirshfeld surface analysis and 2D fingerprint plots .

Chemical Reactions Analysis

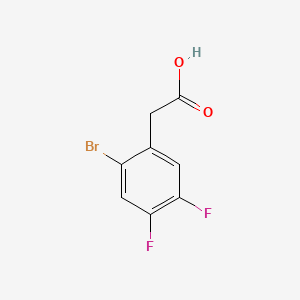

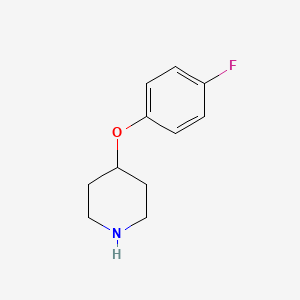

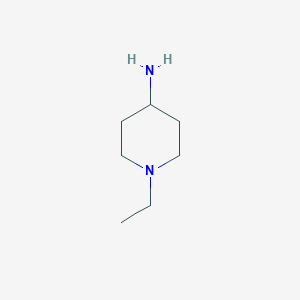

The chemical reactivity of related thiazolopyrimidin-5-one derivatives has been explored. For instance, the reactions of 2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one with tert-butyl hypochlorite and molecular bromine were investigated, as well as the replacement of the chlorine atom in the chloromethyl group with piperidine and morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidin-5-one derivatives are closely related to their molecular structure and the substituents present on the thiazole and pyrimidine rings. The spectroscopic data, including IR, NMR, and MS, provide insights into the electronic and structural features of these compounds, which are crucial for understanding their reactivity and potential biological activities . The interaction of these compounds with biomolecules, such as bovine serum albumin, has been studied using UV, fluorescence, and molecular docking studies, which is important for assessing their pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

Diese Verbindung hat potenzielle Anwendungen in der pharmazeutischen Forschung aufgrund ihrer strukturellen Ähnlichkeit mit Thiazolopyrimidinonen, die für ihre therapeutischen Eigenschaften bekannt sind. Es könnte auf seine inhibitorische Aktivität gegen Enzyme wie Topoisomerasen untersucht werden, die für die DNA-Replikation von entscheidender Bedeutung sind. Die Hemmung dieser Enzyme kann zur Entwicklung von Antikrebsmitteln führen .

Chemische Synthese

Die Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre Reaktivität mit Nukleophilen kann zu einer Vielzahl von Derivaten führen, die die Synthese komplexer Moleküle für weitere Forschungen in der medizinischen Chemie ermöglichen .

Safety and Hazards

Wirkmechanismus

Target of Action

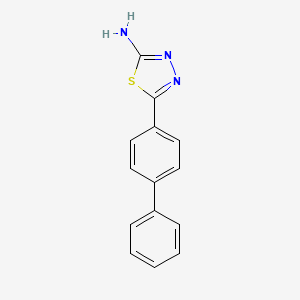

It is known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

The high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated , suggesting that these compounds may interact with multiple biochemical pathways related to these biological processes.

Pharmacokinetics

The compound’s molecular weight (21568) and its predicted water solubility (91113 mg/L) suggest that it may have good bioavailability .

Result of Action

The high antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated , suggesting that these compounds may have significant effects at the molecular and cellular levels.

Action Environment

It is recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent fire caused by electrostatic discharge steam . The compound should be stored at a temperature between 28°C .

Eigenschaften

IUPAC Name |

7-(chloromethyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5-4-13-8-10-6(3-9)2-7(12)11(5)8/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOHNLKENNHCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CC(=O)N12)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402281 | |

| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100003-81-4 | |

| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)